molecular formula C20H26N4O5 B11159801 ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate

ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate

Cat. No.: B11159801
M. Wt: 402.4 g/mol
InChI Key: NEBGOLBDNKKXRT-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound, characterized by its unique structure, combines elements of piperazine and indole, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H24N4O4\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{O}_{4}

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Indole derivatives are often linked to modulation of serotonin receptors, suggesting potential antidepressant properties.
  • Neuroprotective Activity : Some studies have indicated that piperazine derivatives can inhibit acetylcholinesterase, which may contribute to neuroprotective effects in conditions such as Alzheimer's disease .

The proposed mechanism involves the interaction of the compound with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may lead to enhanced mood and cognitive function, making it a candidate for further investigation in treating mood disorders.

Case Studies

  • Acetylcholinesterase Inhibition : A study on piperazine derivatives demonstrated that certain modifications could enhance binding affinity to acetylcholinesterase, indicating a potential role in cognitive enhancement and neuroprotection .
  • Serotonin Receptor Modulation : Research has shown that indole derivatives can act as agonists or antagonists at various serotonin receptors, influencing mood and anxiety levels. The specific activity of this compound on these receptors remains to be fully elucidated but is a promising area for future studies .

Data Tables

Biological ActivityDescriptionReference
Acetylcholinesterase InhibitionPotential cognitive enhancer
Serotonin Receptor ModulationPossible antidepressant effects
Neuroprotective EffectsMay protect against neurodegeneration

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[3-[(6-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-3-29-20(27)24-10-8-23(9-11-24)18(25)6-7-21-19(26)17-12-14-4-5-15(28-2)13-16(14)22-17/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,21,26)

InChI Key

NEBGOLBDNKKXRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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